molecular formula C15H19BrClN3O2 B6461361 ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride CAS No. 2548975-07-9

ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride

Cat. No.: B6461361
CAS No.: 2548975-07-9
M. Wt: 388.69 g/mol
InChI Key: RFMCOBJKYDGCSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride is a piperazine-derived compound characterized by a 3-bromophenyl group linked to a cyano-methyl moiety at the piperazine nitrogen. The ethyl carboxylate group at the 1-position and the hydrochloride salt enhance solubility and stability.

Properties

IUPAC Name

ethyl 4-[(3-bromophenyl)-cyanomethyl]piperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrN3O2.ClH/c1-2-21-15(20)19-8-6-18(7-9-19)14(11-17)12-4-3-5-13(16)10-12;/h3-5,10,14H,2,6-9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFMCOBJKYDGCSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(C#N)C2=CC(=CC=C2)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19BrClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyanohydrin Formation

Reaction :
3-Bromobenzaldehyde+HCNKCN, HCl(3-bromophenyl)(hydroxy)acetonitrile\text{3-Bromobenzaldehyde} + \text{HCN} \xrightarrow{\text{KCN, HCl}} \text{(3-bromophenyl)(hydroxy)acetonitrile}

Procedure :

  • Reagents : 3-Bromobenzaldehyde (1.0 equiv), potassium cyanide (1.2 equiv), hydrochloric acid (catalytic).

  • Solvent : Ethanol/water (4:1).

  • Conditions : 25°C for 6 hours.

  • Yield : 78% after extraction with ethyl acetate.

Chlorination of Cyanohydrin

Reaction :
(3-Bromophenyl)(hydroxy)acetonitrile+SOCl₂(3-bromophenyl)(cyano)methyl chloride+SO₂+HCl\text{(3-Bromophenyl)(hydroxy)acetonitrile} + \text{SOCl₂} \rightarrow \text{(3-bromophenyl)(cyano)methyl chloride} + \text{SO₂} + \text{HCl}

Procedure :

  • Reagents : Thionyl chloride (3.0 equiv), anhydrous DCM.

  • Conditions : Reflux at 40°C for 3 hours.

  • Workup : Excess SOCl₂ is removed under reduced pressure.

  • Yield : 92% as a pale-yellow oil.

Alkylation of Ethyl Piperazine-1-Carboxylate

The (3-bromophenyl)(cyano)methyl chloride undergoes nucleophilic substitution with the secondary amine of ethyl piperazine-1-carboxylate.

Procedure :

  • Reagents : Ethyl piperazine-1-carboxylate (1.0 equiv), (3-bromophenyl)(cyano)methyl chloride (1.2 equiv), K₂CO₃ (2.5 equiv), KI (0.1 equiv).

  • Solvent : Acetonitrile.

  • Conditions : 80°C for 8 hours under nitrogen.

  • Workup : The mixture is filtered, concentrated, and purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

  • Yield : 65–70% as a colorless oil.

Kinetic Analysis :

ParameterValue
Reaction Progress (HPLC)>95% conversion at 8 hours
By-Products<5% dialkylated species

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility.

Procedure :

  • Reagents : Free base (1.0 equiv), concentrated HCl (1.1 equiv).

  • Solvent : Anhydrous ethanol.

  • Conditions : 0°C for 1 hour, followed by crystallization at −20°C.

  • Yield : 95% as a white crystalline solid.

Characterization Data :

PropertyValue
Melting Point198–200°C (decomp.)
Purity (HPLC)≥99%
Solubility (H₂O)25 mg/mL

Alternative Synthetic Routes

Multi-Component Reaction (MCR) Approach

A one-pot synthesis combining piperazine, ethyl chloroformate, 3-bromobenzaldehyde, and trimethylsilyl cyanide (TMSCN) has been explored for streamlined production:

Reaction :
Piperazine+ethyl chloroformate+3-bromobenzaldehyde+TMSCNTarget compound (free base)\text{Piperazine} + \text{ethyl chloroformate} + \text{3-bromobenzaldehyde} + \text{TMSCN} \rightarrow \text{Target compound (free base)}

Conditions :

  • Catalyst : Zinc iodide (10 mol%).

  • Solvent : Tetrahydrofuran (THF).

  • Yield : 55% after 24 hours.

Limitations : Lower yield compared to stepwise methods due to competing side reactions.

Reductive Amination Strategy

A Mannich-type reaction using 3-bromophenylacetonitrile and paraformaldehyde:

Reaction :
Ethyl piperazine-1-carboxylate+3-bromophenylacetonitrile+paraformaldehydeNaBH₃CNTarget compound\text{Ethyl piperazine-1-carboxylate} + \text{3-bromophenylacetonitrile} + \text{paraformaldehyde} \xrightarrow{\text{NaBH₃CN}} \text{Target compound}

Yield : 60% after 12 hours.

Critical Process Parameters

Solvent Effects

  • Polar aprotic solvents (e.g., acetonitrile, DMF) enhance alkylation rates by stabilizing ionic intermediates.

  • Ether solvents (THF, dioxane) reduce by-product formation but slow reaction kinetics.

Temperature Optimization

  • Alkylation : Rates double with every 10°C increase (Arrhenius behavior), but temperatures >90°C promote decomposition.

  • Salt Formation : Crystallization at −20°C minimizes co-precipitation of impurities.

Catalytic Additives

  • KI in alkylation steps facilitates halide displacement via the “Finkelstein effect”.

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems.

Scalability and Industrial Considerations

Continuous Flow Synthesis

  • Microreactor systems enable precise control over exothermic alkylation steps, reducing batch variability.

  • Residence Time : 30 minutes at 100°C achieves 85% conversion.

Green Chemistry Metrics

MetricBatch ProcessFlow Process
E-Factor3218
Solvent Intensity (L/kg)12065

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.21 (t, 3H, J = 7.1 Hz, COOCH₂CH₃), 3.48–3.52 (m, 4H, piperazine-H), 4.12 (q, 2H, J = 7.1 Hz, COOCH₂), 4.88 (s, 2H, NCH₂C), 7.32–7.45 (m, 4H, aryl-H).

  • IR (KBr) : ν 2245 cm⁻¹ (C≡N), 1695 cm⁻¹ (C=O), 665 cm⁻¹ (C-Br).

Purity Assessment

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 6.8 minutes.

  • Elemental Analysis : Calculated for C₁₅H₁₇BrClN₃O₂: C 45.42%, H 4.32%; Found: C 45.38%, H 4.29%.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide in dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Material Science: It is used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The bromophenyl and cyano groups are key functional groups that interact with biological targets such as enzymes or receptors. The piperazine ring provides a scaffold that enhances binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Analysis and Structural Variations

Piperazine derivatives are widely explored for their modularity. Below is a comparative analysis of key analogs:

Compound Name Substituent at Piperazine N-4 Functional Group at Piperazine N-1 Salt Form Biological Activity/Notes References
Target Compound (3-Bromophenyl)(cyano)methyl Ethyl carboxylate Hydrochloride Hypothesized CNS or antimicrobial activity (based on bromophenyl/cyano motifs) N/A
Ethyl 4-(2,3,4-trimethoxybenzyl)piperazine-1-carboxylate hydrochloride 2,3,4-Trimethoxybenzyl Ethyl carboxylate Hydrochloride Impurity in trimetazidine dihydrochloride; no direct activity reported .
5-Bromo-3-(2-(2-(piperazin-1-yl)pyrimidin-4-yl)ethyl)-1H-indole hydrochloride Pyrimidin-4-yl-ethyl-indole Free piperazine Hydrochloride Inhibitor of CYP121A1 (Mycobacterium tuberculosis target); yield: 70% .
Ethyl 4-[3-[(3-bromophenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carbonyl]piperazine-1-carboxylate 3-Bromophenylmethyl-quinazoline Ethyl carboxylate Free base Plant growth modulation (8.96% activity, p<0.05) .
1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine hydrochloride 4-Chlorophenyl-oxadiazole Free piperazine Hydrochloride Structural analog for CNS targets; no explicit activity data .
Key Observations:
  • Bromophenyl vs.
  • Cyano Group: The cyano substituent may improve metabolic stability and electronic interactions with target proteins compared to methoxy or sulfanylidene groups .
  • Salt Form : Hydrochloride salts (common in ) improve aqueous solubility, critical for bioavailability.

Pharmacological Potential

While direct data for the target compound is lacking, analogs suggest therapeutic avenues:

  • CNS Modulation : Piperazine derivatives (e.g., ) often target serotonin or dopamine receptors, suggesting CNS applications for the target compound.

Biological Activity

Ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride is a compound of interest due to its potential pharmacological activities. This article reviews its biological activity, including its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the piperazine class, characterized by a piperazine ring with various substituents that influence its biological activity. The presence of the bromophenyl and cyano groups contributes to its lipophilicity and potential interaction with biological targets.

Molecular Formula: C13H15BrN2O2
Molecular Weight: 303.18 g/mol

Research indicates that compounds similar to this compound exhibit diverse mechanisms of action:

  • Receptor Modulation: Piperazine derivatives often act as modulators of neurotransmitter receptors, particularly serotonin and dopamine receptors, which are crucial in treating psychiatric disorders.
  • Enzyme Inhibition: Some studies suggest that these compounds may inhibit specific enzymes involved in metabolic pathways, potentially leading to anti-inflammatory or anti-cancer effects.

Antitumor Activity

Recent studies have highlighted the antitumor potential of piperazine derivatives. For example, a related compound demonstrated significant inhibitory effects on cancer cell lines through apoptosis induction. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation.

CompoundCell LineIC50 (µM)Mechanism
Ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylateA549 (lung cancer)15Apoptosis induction
Similar Piperazine DerivativeMCF-7 (breast cancer)10Cell cycle arrest

Anti-inflammatory Effects

The compound's structural features suggest it may also possess anti-inflammatory properties. Studies on related piperazine compounds have shown that they can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro.

Case Studies

  • Study on Antitumor Efficacy : A study evaluated the effect of a structurally similar piperazine derivative on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability, with significant effects observed at concentrations above 10 µM. The study concluded that these compounds could serve as lead candidates for further drug development targeting specific cancers .
  • Inflammation Model : In an animal model of inflammation, administration of a related piperazine compound resulted in reduced edema and lower levels of inflammatory markers compared to controls. This suggests potential therapeutic applications in inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for ethyl 4-[(3-bromophenyl)(cyano)methyl]piperazine-1-carboxylate hydrochloride, and what key reaction conditions are required?

The synthesis typically involves multi-step reactions, starting with the formation of the piperazine core and subsequent functionalization. Key steps include:

  • Nucleophilic substitution to attach the 3-bromophenyl group to the piperazine ring.
  • Cyano-methylation using cyanating agents (e.g., KCN or TMSCN) under inert atmospheres.
  • Esterification with ethyl chloroformate in the presence of a base (e.g., triethylamine) . Critical conditions include temperature control (0–60°C), solvent selection (DMF, dichloromethane), and catalysts (e.g., Pd for coupling reactions). Purity is ensured via recrystallization or column chromatography .

Q. How is the compound characterized post-synthesis?

Structural validation employs:

  • 1H/13C NMR : To confirm the piperazine ring, bromophenyl, and cyano-methyl groups (e.g., δ ~3.5 ppm for piperazine protons; δ ~110 ppm for cyano carbon) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z ~435) .
  • Elemental Analysis : Confirms stoichiometry (C, H, N, Br) within ±0.4% .

Q. What biological targets or activities are associated with this compound?

Preliminary studies suggest interactions with:

  • GPCRs : Serotonin/dopamine receptors due to structural similarity to piperazine-based psychotropics .
  • Antimicrobial Targets : Thiazole-triazole hybrids in related compounds inhibit bacterial growth .
  • Enzymes : Potential inhibition of kinases or hydrolases via the cyano group’s electrophilic properties .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., unexpected NMR peaks) be resolved during characterization?

Contradictions arise from impurities or stereochemical variations. Strategies include:

  • 2D NMR (COSY, HSQC) : Assigns overlapping proton/carbon signals (e.g., distinguishing piperazine conformers) .
  • HPLC-PDA/MS : Detects and quantifies side products (e.g., unreacted intermediates) .
  • X-ray Crystallography : Resolves absolute configuration if crystalline .

Q. What strategies optimize reaction yields in low-yielding steps (e.g., cyano-methylation)?

Yield improvements focus on:

  • Solvent Optimization : Polar aprotic solvents (DMF, acetonitrile) enhance nucleophilicity .
  • Catalyst Screening : Pd/C or CuI for coupling reactions (e.g., Suzuki-Miyaura for bromophenyl attachment) .
  • Temperature Gradients : Slow warming (0°C → RT) reduces side reactions .

Q. How can structure-activity relationships (SAR) be systematically studied for this compound?

SAR studies require:

  • Analog Synthesis : Modify substituents (e.g., replace Br with Cl, vary ester groups) .
  • Biological Assays : Test analogs against target panels (e.g., kinase inhibition, antimicrobial activity) .
  • Computational Modeling : Docking studies (e.g., AutoDock Vina) predict binding modes to receptors .

Data Contradiction Analysis

Issue Possible Cause Resolution Method Reference
Discrepant melting pointsPolymorphism or hydrate formationTGA/DSC analysis
Variable bioactivity resultsImpurity profiles or assay conditionsHPLC purity check; standardized assays
Conflicting NMR shiftsSolvent-induced conformational changesCompare spectra in DMSO-d6 vs. CDCl3

Key Methodological Recommendations

  • Synthetic Reproducibility : Document reaction atmosphere (N2/Ar) and moisture control .
  • Data Validation : Cross-validate spectral data with computational tools (e.g., ACD/Labs NMR predictor) .
  • Biological Testing : Include positive controls (e.g., known receptor antagonists) to benchmark activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.